molecular formula C13H18N2O B8402018 N-(4-Piperidinylmethyl)benzamide

N-(4-Piperidinylmethyl)benzamide

Cat. No.: B8402018
M. Wt: 218.29 g/mol
InChI Key: VVMPCSWCESXZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Piperidinylmethyl)benzamide is a chemical compound supplied for research and development purposes. This synthetic intermediate is a benzamide derivative incorporating a piperidinylmethyl group, making it a valuable building block in organic chemistry and medicinal chemistry research. Its molecular formula is C 14 H 20 N 2 O and it has a molecular weight of 232.32 g/mol . The CAS registry number for this compound is 85488-05-7 . As a building block, this compound is of significant interest in the design and synthesis of novel molecules. Researchers utilize its structure, which features both amide and piperidine functionalities, to create more complex compounds for various investigative applications. The piperidine moiety is a common feature in pharmaceuticals and biologically active molecules, often contributing to metabolic stability and influencing pharmacokinetic properties. Applications: For Research Use Only. This product is intended for use in laboratory research and development. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for consumption of any kind . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H18N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2,(H,15,16)

InChI Key

VVMPCSWCESXZRY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations :

  • Electron-Withdrawing Groups: N-{[(4-Nitrophenyl)amino]methyl}benzamide incorporates a nitro group, enhancing reactivity in pro-drug design .
  • Piperidine/Piperazine Modifications : Compounds like 3-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(pyridinyl)phenyl]benzamide (an Imatinib impurity) feature methyl-piperazine, influencing solubility and target affinity .
  • Heterocyclic Additions : N-Benzimidazolyl-methyl benzamides (e.g., Compound 3a) include benzimidazole moieties, improving anti-inflammatory activity .

Anticancer and Epigenetic Modulation :

  • N-(4-Piperidinylmethyl)benzamide stabilizes G-quadruplex DNA, inhibiting oncogene transcription .
  • In contrast, N-(2-aminophenyl)-benzamide derivatives (e.g., B2, B18) act as histone deacetylase 2 (HDAC2) inhibitors, with imidazole substituents achieving binding energies up to 83.7 kcal/mol, surpassing standard inhibitors like SAHA .

Antimicrobial and Anthelmintic Effects :

  • Mannich base derivatives (e.g., N-[(di-substituted-amino)methyl]-4H-triazolyl benzamides) exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .
  • Piperidinylmethyl benzamide metal complexes (Co, Cu) show dose-dependent anthelmintic activity, outperforming albendazole at 20 mg/mL .

Antioxidant and Anti-inflammatory Properties :

  • N-(Anilinocarbonothioyl)benzamides with hydroxyl (86.6% inhibition) or methoxy (87.7%) groups demonstrate superior antioxidant activity compared to vitamin E .
  • Benzimidazolyl-methyl derivatives (e.g., 3e, 3g) reduce inflammation by 60–75% in carrageenan-induced edema models, with minimal gastric toxicity .

Structure-Activity Relationships (SAR)

  • Piperidine/Piperazine Groups : Enhance DNA binding (G-quadruplex stabilization) and metabolic stability .
  • Electron-Donating Substituents : Methoxy and hydroxyl groups improve antioxidant capacity by facilitating radical scavenging .
  • Metal Coordination : Cobalt and copper complexes of benzamides increase anthelmintic efficacy via enhanced membrane permeability .

Preparation Methods

Reductive Amination via Hydrogenation

A widely documented method involves the hydrogenation of a benzhydryl alcohol precursor. For example, 4-(4-piperidinylmethyl)benzamide is synthesized by subjecting a benzhydryl alcohol intermediate to catalytic hydrogenation using palladium on activated carbon (Pd/C) in methanol at 50°C for 3–5 hours. This method achieves a yield of 86.1% and produces high-purity crystals after recrystallization with ethyl acetate.

Reaction Scheme

Benzhydryl alcoholH2,Pd/CMeOH, 50°CThis compound\text{Benzhydryl alcohol} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH, 50°C}} \text{this compound}

Key Conditions

  • Catalyst: 10% Pd/C

  • Solvent: Methanol

  • Temperature: 50°C

  • Pressure: Atmospheric H₂

Acylation of 4-Piperidinylmethylamine

Another approach involves the acylation of 4-piperidinylmethylamine with benzoyl chloride derivatives. For instance, 4-(piperidin-1-ylmethyl)benzoic acid is condensed with substituted anilines using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in dichloromethane. This method is adaptable for introducing diverse substituents on the benzamide ring.

Reaction Scheme

4-(Piperidin-1-ylmethyl)benzoic acid+R-NH2HATU, DIEADCMThis compound derivative\text{4-(Piperidin-1-ylmethyl)benzoic acid} + \text{R-NH}_2 \xrightarrow[\text{HATU, DIEA}]{\text{DCM}} \text{this compound derivative}

Optimization Insights

  • Coupling Agents : HATU outperforms EDCl/HOBt in yield and purity.

  • Solvent : Dichloromethane minimizes side reactions compared to THF.

Suzuki-Miyaura Cross-Coupling

A patent-derived method utilizes Suzuki coupling of a vinyl bromide intermediate with arylboronic acids to assemble the benzamide-piperidine scaffold. While less common, this route offers flexibility for introducing aromatic diversity at the benzylic position.

Reaction Scheme

Vinyl bromide+Arylboronic acidPd(PPh3)4BaseThis compound analogue\text{Vinyl bromide} + \text{Arylboronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Base}} \text{this compound analogue}

Advantages

  • Enables synthesis of structurally diverse analogues.

  • Tolerates electron-withdrawing and donating groups on the aryl ring.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantage Limitation
Reductive Amination86.1%>99%High yield, scalableRequires high-pressure H₂ equipment
Acylation70–85%95–98%Modular for substituent variationCostly coupling agents
Suzuki Coupling60–75%90–95%Structural diversitySensitive to moisture and oxygen

Optimization Strategies

Catalyst Loading and Solvent Effects

  • Pd/C Loading : Increasing Pd/C from 5% to 10% improves hydrogenation efficiency but raises costs.

  • Solvent Choice : Methanol outperforms ethanol in hydrogenation due to better solubility of intermediates.

Temperature Control

  • Acylation Reactions : Maintaining temperatures below 25°C reduces esterification side reactions.

  • Hydrogenation : Elevated temperatures (50°C) accelerate reaction kinetics without compromising selectivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Key signals include δ 1.14–1.19 ppm (piperidine CH₂), δ 3.03–3.07 ppm (N-CH₂), and δ 7.21–7.75 ppm (aromatic protons).

  • ¹³C NMR : Carbonyl resonance at δ 166.4 ppm confirms amide formation.

High-Performance Liquid Chromatography (HPLC)

  • Purity assessment using C18 columns with UV detection at 254 nm.

  • Retention time: 8.2 minutes under isocratic conditions (60% acetonitrile/40% water).

Industrial-Scale Considerations

Cost-Effective Catalysts

Recycling Pd/C via filtration reduces material costs by 30–40% in hydrogenation.

Green Chemistry Metrics

  • E-Factor : Acylation methods exhibit higher waste generation (E = 15) compared to hydrogenation (E = 5).

  • Solvent Recovery : Ethyl acetate and methanol are reclaimed via distillation in >90% efficiency.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and temperature control, reducing reaction times by 50% compared to batch processes.

Enzymatic Acylation

Lipase-catalyzed amidation of 4-piperidinylmethylamine with benzoic acid esters achieves 80% yield under mild conditions .

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